5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H21BrN2O6S and its molecular weight is 473.34. The purity is usually 95%.
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Scientific Research Applications
Receptor Ligand Binding
This compound is identified as a potent and selective ligand for σ2 receptors, which are implicated in various neurological and psychiatric disorders. Studies have explored the effects of structural modifications on its binding affinity and selectivity, revealing that specific alterations in the amine portion of substituted aminobutyl-benzamides, which are structurally related to this compound, can significantly impact σ1/σ2 binding affinity and selectivity (Kuo‐hsien Fan et al., 2011). Further investigation into the synthesis and evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors has shown the importance of the tetrahydroisoquinoline ring system in maintaining high σ2 receptor binding affinity and selectivity (R. Xu et al., 2007).
Synthesis Methodologies
The compound's structure has guided the development of novel synthetic pathways for related structures. For instance, one-step synthesis methods have been developed for producing 5-acylisothiazoles from furans, showcasing the versatility of furan derivatives in chemical synthesis (J. Guillard et al., 2001). These methodologies offer new routes for the synthesis of compounds with potential biological activities.
Antitumor Activity
Research into the antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, which share a core structural motif with the compound of interest, has identified several derivatives with promising antineoplastic activity in animal models (M. Liu et al., 1995). These findings underscore the potential of such compounds in the development of new anticancer agents.
Properties
IUPAC Name |
5-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O6S/c1-25-15-9-12-5-7-21(11-13(12)10-16(15)26-2)28(23,24)8-6-20-18(22)14-3-4-17(19)27-14/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSPPKOMVLIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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